Sumaresinolic acid
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Overview
Description
Sumaresinolic acid is a triterpenoid compound found in the resin of trees belonging to the genus Styrax, particularly in Sumatra benzoin.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of sumaresinolic acid typically involves the extraction from natural sources such as the resin of Styrax benzoin. The extraction process includes making incisions in the bark of the tree, similar to rubber tapping, to collect the resin. The resin is then subjected to various chromatographic techniques to isolate this compound .
Industrial Production Methods
Industrial production of this compound is primarily based on the large-scale extraction from Styrax benzoin resin. The resin is collected, purified, and processed to obtain this compound in significant quantities. Advanced chromatographic methods, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Sumaresinolic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives with specific properties .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are employed to reduce this compound.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of this compound, and substituted compounds with enhanced biological activities .
Scientific Research Applications
Sumaresinolic acid has a wide range of scientific research applications:
Biology: this compound exhibits significant biological activities, including antibacterial, antifungal, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential in treating various diseases, including cancer and inflammatory disorders.
Industry: this compound is used in the production of cosmetics and personal care products due to its antioxidant properties.
Mechanism of Action
The mechanism of action of sumaresinolic acid involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes and receptors involved in inflammatory and immune responses. The compound’s ability to inhibit certain enzymes and signaling pathways contributes to its anti-inflammatory and anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Siaresinolic acid: Another triterpenoid found in Styrax benzoin with similar biological activities.
Oleanolic acid: A well-known triterpenoid with anti-inflammatory and anticancer properties.
Ursolic acid: A triterpenoid with significant antioxidant and anti-inflammatory activities.
Uniqueness of Sumaresinolic Acid
This compound is unique due to its specific structural features and the presence of hydroxyl groups that contribute to its distinct biological activities.
Properties
IUPAC Name |
8,10-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O4/c1-25(2)12-14-30(24(33)34)15-13-28(6)18(19(30)16-25)8-9-21-27(5)11-10-22(32)26(3,4)23(27)20(31)17-29(21,28)7/h8,19-23,31-32H,9-17H2,1-7H3,(H,33,34) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHSKTMVSOWVLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CC(C5C4(CCC(C5(C)C)O)C)O)C)C2C1)C)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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